Norbolethone

Beschreibung

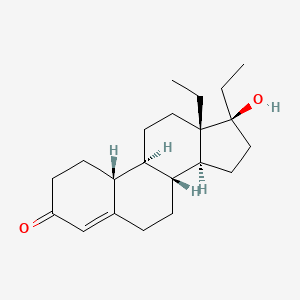

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1235-15-0 |

|---|---|

Molekularformel |

C21H32O2 |

Molekulargewicht |

316.5 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

FTBJKONNNSKOLX-XUDSTZEESA-N |

SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

Isomerische SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |

Kanonische SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

Aussehen |

Solid powder |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Norbolethone; Genabol; DL-Norbolethone; Norboletone |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization in Norbolethone Research

Pioneering Synthetic Approaches to Norbolethone (B1663206) Elucidation

The synthesis of this compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) was first reported in 1966. researchgate.net Research into its synthesis has explored various precursors and reaction pathways to achieve its distinct steroidal framework.

Key Precursors and Reaction Pathways in this compound Synthesis Research (e.g., Norgestrel-based routes)

A primary and well-documented route to this compound involves the use of norgestrel (B7790687) as a key precursor. gtfch.orgtim.blog Norgestrel, a synthetic progestin, undergoes a selective hydrogenation reaction to yield this compound. gtfch.orgtim.blog This transformation specifically targets the reduction of the 17α-ethynyl group of norgestrel to an ethyl group, a critical step in forming the final this compound structure. gtfch.orgnih.gov

Another reported synthetic pathway starts from (±)-3-methoxyl-13β-ethyl-17α-ethinyl-2,5(10)-gondien-17β-ol. cpu.edu.cn Catalytic hydrogenation of this precursor also yields this compound. cpu.edu.cn The identity of the product from this route was confirmed by comparing its melting point and spectral data (infrared and ultraviolet) with that obtained from the norgestrel-based synthesis. cpu.edu.cn

The synthesis of designer steroids like this compound often involves exploring existing steroid literature to identify compounds that were synthesized but never commercially marketed. bris.ac.uk This approach leverages known chemical transformations to create novel or rare molecules.

Catalytic Systems Utilized in this compound Synthesis Research

The conversion of norgestrel to this compound is achieved through catalytic hydrogenation. gtfch.org A commonly employed catalytic system for this reaction is nickel-catalyzed hydrogenation. gtfch.org This method facilitates the selective reduction of the alkyne group at the 17α-position. gtfch.org

The choice of catalyst and reaction conditions is crucial to ensure the desired transformation without affecting other parts of the steroid molecule. For instance, in the synthesis of related designer steroids like tetrahydrogestrinone (B1233274) (THG) from gestrinone, careful control of hydrogenation conditions is necessary to selectively reduce the alkyne group without reducing the alkene groups. bris.ac.ukbris.ac.uk This often involves using catalysts like palladium on carbon, sometimes "poisoned" with lead to reduce its activity and enhance selectivity. bris.ac.ukbris.ac.uk While specific details on the optimization of catalytic systems for this compound are not extensively published, the principles of selective hydrogenation are fundamental to its synthesis from precursors like norgestrel. gtfch.org

Structural Analogs and Derivatives of this compound in Academic Synthesis

The unique 18-methylated structure of this compound has spurred research into the synthesis of its analogs and derivatives, contributing to a broader understanding of structure-activity relationships within the 19-nor steroid class. mdpi.comwada-ama.org

Research on 19-Nor Steroid Class Modifications Relevant to this compound

This compound belongs to the 19-nor steroid class, characterized by the absence of a methyl group at the C-19 position. nih.gov Research in this area often focuses on modifications at the C-17α position to enhance oral activity and metabolic stability. researchgate.net The presence of a 17α-ethyl group in this compound is a key modification that differentiates it from many other synthetic androgens, which typically have a 17α-methyl group. researchgate.net

The development of "designer" androgens like this compound and tetrahydrogestrinone (THG) often involves the modification of existing steroids. wada-ama.org For example, THG is produced by the hydrogenation of the ethynyl (B1212043) group of gestrinone, a 19-nortestosterone derivative, into an ethyl group, which significantly increases its androgenic potency. wada-ama.orgwikipedia.org This highlights a common strategy in the 19-nor steroid class: the conversion of a 17α-ethynyl group to a 17α-ethyl group to shift the biological activity from progestational to strongly androgenic. nih.gov Research has also explored the creation of other C18-methylated analogs. mdpi.com

Elucidation of Novel Steroidal Architectures through this compound Derivatization

The synthesis of this compound derivatives has been a part of the broader effort to create novel steroidal architectures with unique biological profiles. bscg.org For example, the synthesis of 4-hydroxythis compound has been reported, starting from (±)-13β-ethyl-17β-hydroxyl-5β-gona-3-one through an oxidation reaction using oxygen in a potassium tert-butoxide/tert-butanol medium. cpu.edu.cn

The exploration of such derivatives contributes to understanding how structural changes, such as the introduction of a hydroxyl group, can influence the properties of the parent steroid. This type of research is crucial for developing new therapeutic agents and for understanding the metabolism of these compounds. researchgate.net The clandestine synthesis of designer steroids has also inadvertently contributed to the library of known steroidal structures, pushing analytical chemistry to develop methods for their detection. bscg.org

Theoretical Considerations in this compound Synthetic Design and Pathway Analysis

The design and synthesis of this compound and its analogs are guided by theoretical principles of steroid chemistry and structure-activity relationships. A key consideration is the impact of the 17α-alkyl group on the molecule's oral bioavailability and metabolic stability. researchgate.net The addition of an alkyl group at the 17α-position prevents the oxidation of the 17β-hydroxyl group, a primary route of inactivation for testosterone (B1683101). researchgate.net While a methyl group is common, the ethyl group in this compound represents a less frequent but potent modification. researchgate.net

The removal of the C-19 methyl group, a defining feature of 19-nor steroids, is known to alter the anabolic-to-androgenic ratio. nih.gov Theoretical considerations also play a role in predicting the biological activity of novel steroids. The structural similarity between progestogens and androgens, especially in the 19-nor class, means that subtle changes, like the nature of the 17α-substituent (ethynyl vs. ethyl), can dramatically shift the compound's primary activity from progestogenic to androgenic. nih.gov

Computational methods and a deep understanding of receptor-ligand interactions are increasingly important in the rational design of new steroid derivatives. While specific theoretical studies on this compound's synthetic design are not widely published, the principles guiding the synthesis of other designer steroids, such as the analysis of receptor binding affinity and metabolic pathways, are directly applicable. nih.gov

Interactive Data Table: Key Synthetic Reactions in this compound Research

| Starting Material | Reagent(s) | Catalyst | Product | Reference |

| Norgestrel | Hydrogen gas | Nickel | This compound | gtfch.org |

| (±)-3-methoxyl-13β-ethyl-17α-ethinyl-2,5(10)-gondien-17β-ol | Hydrogen gas | Not specified | This compound | cpu.edu.cn |

| (±)-13β-ethyl-17β-hydroxyl-5β-gona-3-one | Oxygen | Potassium tert-butoxide | 4-Hydroxythis compound | cpu.edu.cn |

Structure Activity Relationship Sar Investigations of Norbolethone

Conformational Analysis and Molecular Features Influencing Norbolethone's Biological Interactions

Key molecular features of This compound (B1663206) include:

18,19-Dinor Structure: this compound lacks the C19 methyl group typical of testosterone (B1683101) and also features an ethyl group at the C13 position instead of a methyl group. ontosight.ai The removal of the C19 methyl group is a hallmark of "19-nor" steroids like nandrolone (B1676933) and is known to alter the anabolic-to-androgenic ratio. wikipedia.org The C13-ethyl modification further distinguishes it from other 19-norsteroids, contributing to its specific conformational profile.

17α-Ethyl Group: The presence of an ethyl group at the C17α position is a critical modification. researchgate.net This alkyl group sterically hinders the oxidation of the C17β-hydroxyl group, which is a primary route of metabolic inactivation. This structural feature confers oral activity upon the steroid. researchgate.netgtfch.org Furthermore, the size and nature of the C17α substituent significantly influence androgen receptor (AR) agonist activity. wikipedia.org Modifying the 17α-ethynyl group of the precursor progestin, norgestrel (B7790687), to the 17α-ethyl group of this compound enhances androgenic bioactivity. researchgate.net

Core Steroid Skeleton: Like other anabolic-androgenic steroids (AAS), this compound retains the essential Δ4-en-3-one structure in the A-ring and a hydroxyl group at the C17β position. These features are fundamental for high-affinity binding to the androgen receptor.

The combination of these features results in a specific three-dimensional conformation that allows this compound to effectively fit into and activate the androgen receptor, mimicking the effects of testosterone. ontosight.ai

Comparative SAR Studies with Related Norsteroids and Anabolic Androgenic Steroids

The potency of this compound is best understood when compared to other related anabolic androgenic steroids (AAS). gtfch.org Studies using yeast-based in vitro androgen bioassays have demonstrated that this compound is a potent androgen. researchgate.net Its activity is comparable to that of another designer steroid, tetrahydrogestrinone (B1233274) (THG), and significantly higher than that of its parent progestin, gestrinone. researchgate.net

This compound's structure as a 19-nor steroid places it in the same family as nandrolone. A key principle in steroid SAR is that removing the C19 methyl group, as seen in 19-nortestosterone derivatives, tends to increase anabolic activity while decreasing androgenic activity, leading to a more favorable anabolic-to-androgenic ratio compared to testosterone. wikipedia.org This is partly because the 5α-reduced metabolite of nandrolone binds to the androgen receptor with lower affinity than the parent compound, which is the opposite of what occurs with testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). nih.gov While this compound is a potent androgen, its classification as a 19-nor steroid is significant for its activity profile. researchgate.netmdpi.com

Facile chemical modifications of commercially available progestins with a 17α-ethynyl group, such as norgestrel, can produce more potent androgens like this compound (a 17α-ethyl derivative). researchgate.net this compound and desoxymethyltestosterone (DMT) primarily exert androgen-anabolic effects, whereas THG has been identified to also induce progestational modulations. gtfch.org

| Compound | AR Activation (EC50 in nM) | Reference |

|---|---|---|

| 5α-Norbolethone | 0.026 | researchgate.net |

| Nandrolone | 0.12 | researchgate.net |

| Norethandrolone | 0.19 | researchgate.net |

| Tetrahydrogestrinone (THG) | 0.29 | researchgate.net |

| This compound | 0.3 | researchgate.net |

| Gestrinone | 0.59 | researchgate.net |

| Trenbolone | 0.78 | researchgate.net |

EC50 (half maximal effective concentration) values represent the concentration of a compound at which it produces 50% of its maximal effect. A lower EC50 value indicates higher potency.

Identification of Key Structural Determinants for Androgen Receptor Binding Specificity

The androgenic effects of this compound are mediated through its binding to and activation of the androgen receptor (AR), a member of the steroid hormone nuclear receptor family. ontosight.ainih.gov The AR consists of several functional domains, with the ligand-binding domain (LBD) being the site of interaction for steroids. nih.govmdpi.com Upon binding, the steroid induces a critical conformational change in the receptor, which leads to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus to regulate gene expression. nih.govnih.gov

The specificity of this compound for the AR is determined by how well its structural features complement the architecture of the AR's ligand-binding pocket (LBP).

Hydrophobic Core Interaction: The rigid, largely hydrophobic steroid backbone of this compound fits into the similarly hydrophobic LBP of the AR. researchgate.net The specific shape conferred by the C13-ethyl group and the lack of a C19-methyl group influences this fit.

Hydrogen Bonding: The C3-keto and C17β-hydroxyl groups are crucial anchoring points. These polar groups form key hydrogen bonds with specific amino acid residues (such as Asn705 and Arg752 in the human AR) within the LBP. These interactions are essential for stabilizing the steroid within the pocket and for inducing the conformational change necessary for receptor activation.

Steric Influence of C17α-Ethyl Group: The 17α-ethyl group plays a dual role. Besides providing metabolic stability, it occupies a specific space within the LBP. The size and orientation of this group influence the final positioning of helix 12, a mobile part of the LBD that acts as a "lid" for the binding pocket upon agonist binding. mdpi.com The proper closure of this lid is required for the recruitment of coactivator proteins and subsequent transcriptional activation. mdpi.comfrontiersin.org

Computational Approaches to this compound SAR Prediction

In modern drug discovery and toxicology, computational methods are invaluable for predicting and rationalizing the biological activity of compounds. researchgate.netnih.gov For steroids like this compound, these approaches can provide deep insights into their structure-activity relationships.

Molecular Docking: This technique simulates the interaction between a ligand (this compound) and a protein (the AR). nih.govmdpi.com Using the known crystal structure of the AR's ligand-binding domain, docking programs can predict the most likely binding pose of this compound within the active site. nih.gov These simulations can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the steroid and the surrounding amino acid residues. mdpi.com The software then uses a scoring function to estimate the binding affinity, which can be correlated with the compound's observed potency. nih.gov This allows researchers to understand why this compound is a potent AR agonist and how its specific structural features contribute to this high affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that relate the chemical structures of a series of compounds to their biological activities. researchgate.net For steroids, a QSAR model could be developed using a training set of androgens with known potencies. The model would identify key molecular descriptors (e.g., steric properties, electronic features, hydrophobicity) that correlate with androgenic activity. Such a model could then be used to predict the potency of a new or untested steroid like this compound based solely on its structure.

In Silico Toxicology Prediction: Computational tools like the VirtualToxLab can predict the potential for a compound to interact with a panel of proteins known to trigger adverse effects, including various nuclear receptors. researchgate.net By docking this compound into the binding sites of receptors like the estrogen, glucocorticoid, and progesterone (B1679170) receptors, these systems can predict potential off-target activities and provide an estimated toxic potential, complementing experimental data. researchgate.net

These computational approaches offer a rapid and cost-effective means to screen compounds, prioritize them for further testing, and gain a molecular-level understanding of the SAR that governs their biological effects.

Mechanistic Research on Norbolethone at the Molecular and Cellular Level Non Human Models

Androgen Receptor (AR) Binding and Transactivation Studies of Norbolethone (B1663206)

This compound is characterized as a potent androgenic compound. researchgate.netresearchgate.net Its effects are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. researchgate.netnih.gov Upon binding, the ligand-receptor complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes. researchgate.netnih.gov

The androgenic potency of this compound has been quantified in in vitro bioassays. In a yeast-based transactivation assay stably transformed with the human androgen receptor (AR), this compound demonstrated potent activation of the receptor. researchgate.net The concentration required to elicit a half-maximal response (EC50) was determined to be 0.3 nM. researchgate.net This potency is comparable to other well-known androgens, as detailed in the table below.

| Compound | EC50 (nM) |

|---|---|

| 5α-norbolethone | 0.026 |

| Nandrolone (B1676933) | 0.12 |

| Norethandrolone | 0.19 |

| Tetrahydrogestrinone (B1233274) (THG) | 0.29 |

| This compound | 0.3 |

| Gestrinone | 0.59 |

| Trenbolone | 0.78 |

This table presents the half-maximal effective concentration (EC50) values for this compound and other androgens, indicating their potency in activating the human androgen receptor in a yeast-based in vitro assay. A lower EC50 value signifies higher potency.

As a potent androgen receptor agonist, this compound is presumed to modulate the expression of AR-dependent genes. The general mechanism involves the binding of the activated AR to AREs in the regulatory regions of target genes, which initiates a cascade of events leading to either the stimulation or repression of messenger RNA (mRNA) synthesis and subsequent protein production. researchgate.net This regulation of gene expression is fundamental to the physiological effects of androgens. nih.gov While specific genome-wide transcriptional profiles induced by this compound are not extensively detailed in the reviewed scientific literature, its strong activity in AR transactivation assays suggests it effectively initiates this process. researchgate.netresearchgate.net The androgenic effects of such steroids are known to influence the expression of genes related to cell cycle regulation, proliferation, and differentiation. mdpi.com

Interactions with Other Nuclear Receptors in Research Contexts

This compound has been identified as an inverse agonist of the constitutive androstane (B1237026) receptor (CAR; NR1I3), a nuclear receptor that plays a key role in the metabolism and detoxification of xenobiotics and endobiotics. oup.com In vitro studies using HepG2 human hepatoma cells transfected with mouse CAR demonstrated that this compound can repress the basal transcriptional activity of the receptor. oup.com When compared with other androgens, this compound was found to be a less potent CAR inverse agonist. oup.com

| Rank | Compound |

|---|---|

| 1 (Most Potent) | Dihydroandrosterone (DHA) |

| 2 | Tetrahydrogestrinone (THG) |

| 3 | Androstanol |

| 4 (Least Potent) | This compound |

This table ranks the potency of this compound and other androgens as inverse agonists for the constitutive androstane receptor (CAR), based on their ability to repress basal transcription in an in vitro transactivation assay.

Studies have indicated that this compound possesses some progestational activity, a characteristic it shares with other "designer" steroids like desoxymethyltestosterone (DMT) and tetrahydrogestrinone (THG). gtfch.orgwikipedia.org This suggests a potential interaction with the progesterone (B1679170) receptor. gtfch.org In contrast, this compound is reported to have a low propensity for estrogenic activity. gtfch.org It is a 19-nor anabolic steroid that does not readily convert to estrogens, a process known as aromatization. nih.govgtfch.org This characteristic is significant as it implies a reduced potential for estrogen receptor-mediated effects.

Cellular and Subcellular Effects of this compound in In Vitro Systems

The cellular mechanism of this compound follows the general pathway for steroid hormones, which involves passive diffusion across the cell membrane to interact with intracellular receptors. nih.gov Data from the Human Metabolome Database indicates the subcellular location of this compound includes the cytoplasm, membrane, and the extracellular space. hmdb.ca As an anabolic-androgenic steroid, its binding to the androgen receptor in the cytoplasm initiates a conformational change, dissociation from heat shock proteins, and translocation into the nucleus to regulate gene expression. researchgate.netnih.gov In vitro studies on various anabolic steroids have shown they can induce cellular phenomena such as cell proliferation and apoptosis. iastate.edu Furthermore, research on other potent androgens has demonstrated effects on cell proliferation in cancer cell lines and the potential to activate signaling pathways involved in cell growth. oncotarget.com

Impact on Specific Enzyme Systems in Research Models (e.g., aromatase, 5α-reductase, if implicated in its unique activity profile)

The biological activity of anabolic-androgenic steroids is often modulated by their metabolism within target tissues, primarily by the enzymes aromatase and 5α-reductase. nih.gov this compound's structure as a 19-nor steroid—meaning it lacks the methyl group at the C19 position—is central to its enzymatic processing and resulting activity profile. gtfch.org

Research indicates that this compound has a low propensity for aromatization, the process catalyzed by the aromatase enzyme that converts androgens into estrogens. gtfch.org The absence of the C19-methyl group, which is a necessary substrate for the initial step of aromatization, is believed to be the reason 19-norsteroids are not readily converted into estrogenic compounds. hormonebalance.org This structural feature means that this compound is unlikely to exert significant estrogenic effects through metabolic conversion. gtfch.org

The enzyme 5α-reductase plays a crucial role in the metabolism of testosterone (B1683101) in androgen-sensitive tissues like the prostate, converting it to the more potent androgen 5α-dihydrotestosterone (DHT). nih.govljmu.ac.uk However, the metabolism of 19-nortestosterone derivatives, such as nandrolone and by extension this compound, follows a different path. In these compounds, 5α-reduction results in a metabolite with a weaker affinity for the androgen receptor compared to the parent compound. nih.gov This metabolic conversion to a less potent androgen occurs readily in androgenic tissues where 5α-reductase activity is high, but is negligible in skeletal muscle, where the enzyme's activity is very low or undetectable. nih.govljmu.ac.uknih.gov This tissue-specific metabolic difference is thought to contribute to the favorable dissociation of myotrophic (anabolic) effects from androgenic effects observed with 19-nor steroids compared to testosterone. nih.gov

| Compound Type | Parent Steroid | Enzyme | Metabolite | Androgen Receptor Affinity of Metabolite (Relative to Parent) | Primary Tissue Location of Enzyme |

|---|---|---|---|---|---|

| Standard Androgen | Testosterone | 5α-Reductase | 5α-Dihydrotestosterone (DHT) | Higher nih.gov | Prostate, Skin, Liver wikipedia.org |

| 19-Nor Steroid (e.g., Nandrolone) | 19-Nortestosterone | 5α-Reductase | 5α-Dihydro-19-nortestosterone | Lower nih.gov | Prostate, Skin, Liver nih.gov |

| Standard Androgen | Testosterone | Aromatase | Estradiol | N/A (Binds to Estrogen Receptor) | Adipose Tissue, Brain, Bone nih.govnih.gov |

| 19-Nor Steroid (e.g., this compound) | This compound | Aromatase | Not significantly formed | Low to no conversion gtfch.org | Adipose Tissue, Brain, Bone nih.govnih.gov |

Exploration of Cellular Signaling Pathway Modulation

The primary mechanism of action for this compound, like other AAS, is through its function as an agonist for the androgen receptor (AR). wikipedia.orgontosight.ai Upon entering a cell, the steroid binds to the AR, prompting the hormone-receptor complex to move into the cell nucleus. wikipedia.org This complex then binds to specific DNA sequences, altering gene expression and activating signaling pathways that ultimately lead to increased protein synthesis and other anabolic effects. researchgate.netwikipedia.org

Studies in non-human models have quantified the potency of this compound's interaction with the AR. In vitro research has shown that this compound exhibits high-affinity binding to the ligand-binding domain of the androgen receptor. vulcanchem.com A bioassay using a yeast-based system transformed with the human androgen receptor demonstrated that this compound is a potent activator of the AR. researchgate.net In this model, this compound induced a dose-dependent activation of the receptor with a half-maximal effective concentration (EC50) of 0.3 nM. researchgate.net This potency was comparable to other known androgens like nandrolone and norethandrolone. researchgate.net

Beyond the classical genomic pathway, research into androgens suggests the existence of non-genomic signaling mechanisms that produce rapid cellular effects. nih.govfrontiersin.org These pathways may involve the activation of signaling cascades such as the mitogen-activated protein kinase (MAPK) and mammalian target of rapamycin (B549165) (mTOR) pathways, which can be stimulated by androgens and influence cell growth and proliferation. frontiersin.org While specific studies on this compound's role in these non-genomic pathways are limited, research on the structurally related designer steroid tetrahydrogestrinone (THG) showed it could modulate hundreds of genes in mouse muscle, including those involved in multiple signaling pathways, indicating the complex genomic influence these compounds can exert. bioscientifica.com

| Compound | Androgen Receptor (AR) Activation (EC50 in nM) | Reference |

|---|---|---|

| This compound | 0.3 | researchgate.net |

| 5α-Norbolethone | 0.026 | researchgate.net |

| Nandrolone | 0.12 | researchgate.net |

| Norethandrolone | 0.19 | researchgate.net |

| Tetrahydrogestrinone (THG) | 0.29 | researchgate.net |

| Trenbolone | 0.78 | researchgate.net |

| Gestrinone | 0.59 | researchgate.net |

Biotransformation and Metabolic Pathway Research of Norbolethone in Vitro and Non Human in Vivo Models

Identification and Characterization of Norbolethone (B1663206) Metabolites

While detailed public-domain research specifically characterizing the full range of this compound metabolites is limited, its metabolic fate can be inferred from the established biotransformation pathways of other structurally related anabolic-androgenic steroids (AAS). The detection of at least one likely metabolite in human urine suggests that this compound undergoes significant biotransformation. nih.gov The primary metabolic pathways for AAS involve functionalization reactions (Phase I) followed by conjugation reactions (Phase II) to increase water solubility and facilitate excretion. springernature.com

Phase I metabolism involves the introduction or exposure of functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. springernature.com For anabolic steroids like this compound, the most common Phase I reactions are hydroxylation and reduction, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver. springernature.comnih.gov

Hydroxylation: This process adds a hydroxyl (-OH) group to the steroid's carbon skeleton, increasing its polarity. In vitro studies on similar anabolic steroids, such as testosterone (B1683101) and boldenone, using canine liver microsomes have successfully identified various monohydroxylated metabolites. nih.gov For instance, studies on methandienone in homogenized camel liver and methylstenbolone in homogenized horse liver also showed hydroxylation as a key biotransformation pathway. researchgate.net Given this compound's structure, potential sites for hydroxylation include various positions on the steroid's A, B, C, or D rings, as well as on the 13-ethyl group.

Reduction: Reduction reactions are also a major pathway for steroids with a 4-en-3-one structure in the A-ring, like this compound. These reactions, catalyzed by aldo-keto reductase enzymes, can lead to the formation of various dihydro- and tetrahydro-metabolites. researchgate.net Studies on the metabolism of 19-nortestosterone in horses have shown that stereospecific reduction of the A-ring is a major metabolic event. nih.gov Similar reductions are anticipated for this compound in various animal models.

Table 1: Potential Phase I Metabolites of this compound Based on Common Steroid Biotransformation Pathways

| Metabolic Reaction | Potential Metabolite Class | Description |

| Hydroxylation | Monohydroxy-norbolethone | Addition of one hydroxyl group at various positions. |

| Hydroxylation | Dihydroxy-norbolethone | Addition of two hydroxyl groups. |

| Reduction | Dihydro-norbolethone | Reduction of the A-ring double bond. |

| Reduction | Tetrahydro-norbolethone | Reduction of both the A-ring double bond and the 3-keto group. |

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and prepares them for renal or biliary excretion. springernature.comcas.cz For steroids, the most common conjugation reactions are glucuronidation and sulfation. cas.cz

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups on the steroid metabolite. cas.cz In vivo studies of other designer steroids in horses have shown that metabolites are excreted mainly as glucuronides. researchgate.net Studies in greyhound dogs also indicate that conjugation with glucuronic acid is the most important Phase II metabolic reaction for several anabolic steroids. researchgate.net It is highly probable that hydroxylated metabolites of this compound undergo extensive glucuronidation.

Sulfation: This pathway involves the transfer of a sulfonate group to a hydroxyl group on the steroid, catalyzed by sulfotransferase enzymes (SULTs). cas.cz While often a less predominant pathway than glucuronidation for steroids, sulfation is a significant route for many compounds. researchgate.net In studies of 19-nortestosterone metabolism in horses, C-17β epimers were found to be predominantly conjugated with sulfuric acid. nih.gov Research on trenbolone has also identified sulfo-conjugated metabolites in human urine. nih.gov Therefore, sulfated conjugates of this compound metabolites are also expected products in biotransformation studies.

In Vitro Metabolic Profiling Methodologies

In vitro models are indispensable tools in preclinical drug development and metabolism research, offering a controlled environment to study biotransformation pathways while reducing the need for animal experimentation. researchgate.net These systems typically use liver-derived preparations, as the liver is the primary site of drug metabolism. researchgate.net

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and are prepared by ultracentrifugation of the post-mitochondrial supernatant (the S9 fraction). researchgate.net Microsomes are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an ideal system for studying oxidative metabolism. springernature.comresearchgate.net They are widely used to identify Phase I metabolites and to screen for metabolic stability. nih.gov

Liver S9 Fractions: The S9 fraction is the 9000g supernatant of a liver homogenate. nih.gov It contains both the microsomal fraction (endoplasmic reticulum) and the cytosolic (soluble) fraction of the cell. nih.govuni-regensburg.de This makes the S9 fraction a more comprehensive in vitro model because it contains both Phase I enzymes (in the microsomes) and a variety of Phase II conjugating enzymes, such as sulfotransferases (SULTs), which are located in the cytosol. nih.govuni-regensburg.de The use of S9 fractions, supplemented with necessary cofactors like UDPGA (for glucuronidation) and PAPS (for sulfation), allows for the investigation of the entire metabolic fate of a compound from Phase I oxidation through to Phase II conjugation. nih.govnih.gov

Table 2: Comparison of In Vitro Liver Subcellular Fractions for Metabolism Studies

| Feature | Liver Microsomes | Liver S9 Fraction |

| Cellular Components | Vesicles of endoplasmic reticulum | Microsomes + Cytosol |

| Primary Enzymes | Phase I (e.g., CYPs, FMOs) | Phase I (CYPs) and Phase II (e.g., SULTs, GSTs) |

| Common Use | Studies of oxidative metabolism (Phase I) | Comprehensive metabolism studies (Phase I and II) |

| Cofactor Requirement | Requires NADPH for CYP activity | Requires NADPH, UDPGA, PAPS for full Phase I/II activity |

In addition to subcellular fractions, preparations from whole animal tissues are used to study drug metabolism. Homogenized liver tissue from various animal species, such as horses, has been successfully employed to investigate the biotransformation of anabolic steroids like nandrolone (B1676933) decanoate. researchgate.netnih.gov This method provides a broader range of enzymes in a more structurally intact environment compared to isolated fractions.

The choice of animal model is critical, as significant species differences exist in drug metabolism. rug.nl In vitro studies have been conducted using liver preparations from various non-human species, including rats, dogs, and horses, to predict metabolic pathways and identify potential metabolites of new compounds before human studies. nih.govresearchgate.netnih.gov For example, equine liver fractions have been specifically used to produce and identify Phase II conjugates of steroids for use as reference materials in doping control. nih.gov

Comparative In Vitro and Non-Human In Vivo Metabolism Studies

A key goal in metabolic research is to establish a strong correlation between in vitro findings and in vivo outcomes. In vitro models are used to generate preliminary data on metabolic pathways, which can then be verified by non-human in vivo studies. springernature.com

However, discrepancies often exist. In vitro systems, while excellent for identifying potential metabolic pathways, may not fully replicate the complex physiological environment of a living organism. Factors such as pharmacokinetics (absorption, distribution, and excretion), protein binding, and the interplay between different organs are absent in these simplified models. semanticscholar.org

Comparative studies involving other anabolic steroids have shown that in vitro assays can sometimes yield a higher number of metabolites than are detected in vivo. researchgate.net Conversely, some in vivo metabolites may not be formed in vitro. Furthermore, significant inter-species differences in metabolic profiles are common. rug.nlresearchgate.net For example, the CYP enzymes responsible for metabolism can vary in their expression and activity between rats, dogs, and humans, which can lead to different metabolite profiles. rug.nlnih.gov Therefore, data from animal models and in vitro systems must be extrapolated to humans with caution. The use of chimeric mice with humanized livers represents an advanced model designed to bridge this gap between animal studies and human metabolism. nih.gov

Discrepancies and Correlations Between Different Research Models

The study of this compound's biotransformation, like that of other synthetic anabolic-androgenic steroids (AAS), relies on various research models, primarily categorized as in vitro and non-human in vivo systems. While both are crucial for elucidating metabolic pathways, significant discrepancies and valuable correlations exist between them. Understanding these differences is essential for accurately predicting the metabolic fate of a compound in a biological system.

In vitro models, such as incubations with equine liver microsomes or S9 fractions, offer a controlled environment to study specific metabolic reactions. researchgate.net These systems contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs), which are responsible for Phase I and Phase II metabolism, respectively. They are advantageous for rapidly identifying potential metabolites and enzymatic pathways without the ethical and financial constraints of animal studies. researchgate.netnih.gov For instance, in vitro studies with equine liver fractions have been successfully used to produce and identify metabolites of various steroids, which can then be used as reference material for developing detection methods. researchgate.net

However, a significant limitation of in vitro models is their inability to fully replicate the complex physiological environment of a living organism. researchgate.net This often leads to discrepancies when compared with in vivo findings. For example, some studies on other steroids have shown a poor overlap between the metabolites formed in liver microsome incubations and those detected in live animals. researchgate.net This disparity arises because in vitro systems lack the integrated processes of absorption, distribution, and excretion that occur in vivo. mdpi.com Furthermore, extrahepatic metabolism (metabolism occurring outside the liver) and the influence of the gut microbiome are not accounted for in liver-based in vitro models. scispace.com

Conversely, non-human in vivo models, such as administration studies in horses, provide a comprehensive overview of a drug's metabolism, reflecting the interplay of all physiological systems. The resulting metabolite profile is a product of both hepatic and extrahepatic processes, offering a more accurate picture for doping control analysis. nih.gov However, in vivo studies are complex, and ethical considerations, particularly for "designer" steroids with no toxicological data, can make them challenging to conduct. nih.gov

Correlations between the models are strongest when in vitro systems successfully generate the major Phase I metabolites that are later confirmed in in vivo studies. scispace.com While in vitro models might produce a wider array of potential metabolites, the key is to identify which of these are present and significant in the whole-animal model. mdpi.com The combination of both models provides a powerful approach: in vitro studies offer a rapid, ethical way to predict and generate potential metabolites, while in vivo studies validate these findings and place them in a physiologically relevant context. wada-ama.org

Table 1: Comparison of In Vitro and Non-Human In Vivo Research Models for Steroid Metabolism

| Feature | In Vitro Models (e.g., Liver Microsomes, S9 Fractions) | Non-Human In Vivo Models (e.g., Equine Administration) |

|---|---|---|

| Environment | Controlled, isolated enzymatic system | Complex, integrated physiological system |

| Scope | Primarily hepatic Phase I and Phase II reactions | Whole-body metabolism (hepatic, extrahepatic, microbial) |

| Advantages | - Rapid screening

Elucidation of Species-Specific Metabolic Research Patterns (e.g., equine models)

The metabolic pathways of anabolic steroids are highly species-specific, and the horse, in particular, exhibits distinct patterns of biotransformation. While direct metabolic studies on this compound in horses are not extensively published, its structure as a 19-nor steroid allows for informed extrapolation from related compounds like 19-nortestosterone (nandrolone) and norethandrolone. nih.govmadbarn.comresearchgate.net Equine metabolism of these steroids is characterized by extensive Phase I and Phase II reactions, leading to a complex array of metabolites. nih.gov

Phase I Metabolism: In horses, the Phase I metabolism of 19-nor steroids involves several key transformations:

A-ring Reduction: A predominant pathway is the reduction of the A-ring (the unsaturated bond and the 3-keto group), typically resulting in the formation of 5α-estrane isomers. nih.govmadbarn.com

Epimerization: The stereochemistry at the C-17 position is often altered. For example, a 17β-hydroxyl group can be converted to a 17α-hydroxyl group, and vice-versa. nih.gov

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the steroid nucleus is a common metabolic step. In equine models, 16-hydroxylation is a particularly significant pathway for many synthetic steroids. nih.govanu.edu.au For norethandrolone, hydroxylation has also been observed at the C-20 and C-21 positions of the ethyl side chain. madbarn.com

These reactions result in a variety of metabolites, such as different isomers of estranediol, 3-hydroxyestran-17-one, and various hydroxylated derivatives. nih.govnih.gov

Phase II Metabolism: Following Phase I transformations, the resulting metabolites undergo Phase II conjugation to increase their water solubility and facilitate excretion. In horses, steroids are conjugated with either sulfuric acid (sulfation) or glucuronic acid (glucuronidation). A distinct pattern has been observed for 19-nortestosterone metabolites where the 17α-epimers are predominantly conjugated with glucuronic acid, while the 17β-epimers are mainly excreted as sulfate conjugates. nih.govmadbarn.com This stereospecific conjugation is a hallmark of equine steroid metabolism.

The complexity of these pathways underscores the importance of species-specific research. Metabolites that are prominent in equine urine or plasma may be minor or absent in other species. Therefore, effective doping control in equestrian sports relies on a thorough understanding of these unique equine metabolic patterns to identify the most appropriate and long-lasting biomarkers of administration. nih.gov

Table 2: Common Metabolic Transformations of 19-Nor Steroids in Equine Models

| Metabolic Reaction | Description | Example Metabolite Class (from 19-Nortestosterone) |

|---|---|---|

| Phase I: A-Ring Reduction | Saturation of the C4-C5 double bond and reduction of the C3-keto group. | 5α-Estrane-3β,17α-diol |

| Phase I: Epimerization | Inversion of the stereochemistry at a chiral center, commonly C17. | 17α-Nortestosterone (from 17β-Nortestosterone) |

| Phase I: Hydroxylation | Addition of a hydroxyl (-OH) group to the steroid skeleton, often at C16. | 16-Hydroxyestranediol |

| Phase II: Glucuronidation | Conjugation with glucuronic acid, typically on 17α-hydroxyl groups. | Estranediol-17α-glucuronide |

| Phase II: Sulfation | Conjugation with sulfuric acid, typically on 17β-hydroxyl groups. | Nortestosterone-17β-sulfate |

Analytical Research Methodologies for Norbolethone and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating Norbolethone (B1663206) and its metabolites from the complex matrix of biological samples like urine.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in the analysis of anabolic androgenic steroids (AAS) for decades and was instrumental in the initial identification of this compound in athletes' urine. researchgate.netnih.gov The process typically involves extracting the steroids from the urine sample, followed by a derivatization step to make the compounds more volatile for GC analysis. koreascience.kr

In research settings, GC-MS is used in both screening and confirmation analyses. koreascience.krkarger.com For initial screening, full-scan GC-MS can provide sufficient evidence for identification if the concentration of the substance is high enough. karger.com However, for lower concentrations, more sensitive techniques like selected ion monitoring (SIM) are employed, where the mass spectrometer is set to detect only specific ions characteristic of the target compound. koreascience.kr

The identification of this compound relies on matching the mass spectra and chromatographic retention times of the substance in a sample with those of a known reference standard. researchgate.netnih.gov Research has established the specific mass fragmentation patterns of derivatized this compound and its metabolites, which serve as analytical signatures for its detection. researchgate.net For instance, the trimethylsilyl (B98337) (TMS)-derivatized metabolites of this compound exhibit characteristic ions that are monitored in GC-MS analysis.

Key Research Findings from GC-MS Analysis:

| Finding | Significance |

| Identification of this compound in an athlete's urine for the first time. researchgate.netnih.gov | Demonstrated the re-emergence of a never-marketed steroid in doping. |

| Characterization of this compound metabolites in human and equine urine. researchgate.net | Provided crucial data for developing targeted anti-doping tests. |

| Use of GC-MS/MS precursor-ion scanning to support untargeted detection strategies. researchgate.net | Enhanced the ability to detect unknown or "designer" steroids. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches in Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly valuable tool in anti-doping analysis, offering high sensitivity and specificity. karger.comtandfonline.com Unlike GC-MS, LC-MS often does not require derivatization of the analytes, simplifying sample preparation. wada-ama.org

LC-MS/MS is particularly useful for the detection of "designer" steroids like this compound. tandfonline.com Research has focused on developing screening procedures that can identify new or unknown steroids based on their common structural features. dshs-koeln.de For example, precursor ion scan experiments in LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) can generate "steroid profiles" by targeting product ions generated by common steroid nuclei, such as the estr-4-en-one core found in this compound. dshs-koeln.de

Recent advancements like ultra-high performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS/MS) are also being explored as an alternative to traditional LC and GC methods, showing promise for the rapid and reliable screening of a wide range of doping agents, including this compound metabolites. wada-ama.org

Mass Spectrometric Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is the definitive technique for elucidating the structure of this compound and its metabolites by analyzing their fragmentation patterns.

Ionization Techniques and Tandem Mass Spectrometry for this compound Research

Various ionization techniques are employed in the mass spectrometric analysis of this compound. In GC-MS, electron ionization (EI) is common. In LC-MS, electrospray ionization (ESI) is widely used, typically in positive mode, to generate protonated molecules [M+H]⁺. dshs-koeln.descielo.br Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) have also been investigated as alternative ionization methods for anabolic steroids. multiscreensite.com

Tandem mass spectrometry (MS/MS) is crucial for structural characterization. chromatographyonline.com In this technique, a precursor ion (e.g., the molecular ion of a this compound metabolite) is selected and then fragmented by collision-induced dissociation (CID). dshs-koeln.de The resulting product ions provide detailed structural information. For instance, the fragmentation of the estr-4-en-one nucleus, characteristic of this compound, yields specific product ions that are used for its identification. dshs-koeln.de High-resolution mass spectrometry (HRMS) offers even greater specificity by providing highly accurate mass measurements, which helps to distinguish between compounds with the same nominal mass. researchgate.netkoreascience.kr

Development of Reference Standards and Analytical Signatures

The unequivocal identification of this compound requires the availability of a reference standard. researchgate.netnih.gov The synthesis of this compound and its potential metabolites is essential for establishing their chromatographic retention times and mass spectral characteristics. researchgate.net These reference materials are used to create entries in mass spectral libraries, which are critical for routine screening. researchgate.netnih.gov

The "analytical signature" of this compound is a combination of its retention time and the unique pattern of its mass spectral fragments. For example, the detection of this compound in urine was confirmed by matching the mass spectra and retention times from the sample to a reference standard. nih.gov The presence of at least one metabolite in the sample further strengthened the identification. researchgate.netnih.gov The development of these signatures is a key outcome of research, enabling laboratories to confidently identify the substance. researchgate.netnih.govkarger.comscielo.br

Advanced Spectroscopic and Spectrometric Characterization in Research

Beyond standard GC-MS and LC-MS/MS, advanced techniques are being researched to enhance the detection and characterization of challenging compounds like this compound. Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio. cleancompetition.org This provides an extra dimension of separation, which is particularly useful for distinguishing between steroid isomers that have identical masses. cleancompetition.org

Researchers are developing methods using liquid chromatography-ion mobility-tandem mass spectrometry (LC-IM-MS/MS) to rapidly detect and differentiate a wide range of prohibited steroids. cleancompetition.org Furthermore, computational modeling and machine learning are being used to create predictive databases of analytical data for novel or theoretical designer steroids, helping anti-doping laboratories to stay ahead of illicit manufacturing. cleancompetition.org

Anion attachment mass spectrometry is another novel approach being investigated to improve the detection limits for neutral steroids like this compound that exhibit poor ionization efficiency with conventional ESI. wada-ama.org This method involves the addition of ammonium (B1175870) salts to form anion adducts, which can significantly enhance the mass spectrometric signal. wada-ama.org

Theoretical and Computational Chemistry Studies of Norbolethone

Molecular Modeling and Docking Simulations for Receptor Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein receptor. In the context of norbolethone (B1663206), these methods are crucial for understanding its interaction with the androgen receptor (AR), which is the primary target for anabolic-androgenic steroids.

Docking studies with other androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), have identified key amino acid residues within the AR's ligand-binding pocket that are critical for binding and receptor activation. These often include residues like Asn705, Arg752, and Thr877, which form hydrogen bonds with the ligand, and a host of hydrophobic residues that stabilize the complex. wikipedia.orgnih.gov Given the structural similarity of this compound to other 19-nortestosterone derivatives, it is hypothesized that it would adopt a similar binding mode within the AR.

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor Structure: A high-resolution 3D structure of the androgen receptor, usually obtained from X-ray crystallography, is prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Preparation of the Ligand Structure: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to systematically explore different orientations and conformations of this compound within the AR binding site, scoring each pose based on a defined scoring function that estimates the binding affinity.

The results of such simulations would provide a predicted binding energy and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the AR. While specific docking studies for this compound are not extensively reported in publicly available literature, the established models for other potent androgens provide a strong basis for predicting its interaction profile. nih.govmdpi.com

Table 1: Key Amino Acid Residues in the Androgen Receptor Binding Pocket and Their Potential Interactions with this compound

| Amino Acid Residue | Interaction Type | Potential Role in this compound Binding |

| Asn705 | Hydrogen Bond | Potential hydrogen bond acceptor from the 17β-hydroxyl group of this compound. wikipedia.orgnih.gov |

| Arg752 | Hydrogen Bond | Potential hydrogen bond donor to the 3-keto group of this compound. wikipedia.org |

| Gln711 | Hydrogen Bond | Can form a hydrogen bond with the 3-keto group. |

| Thr877 | Hydrogen Bond | Can interact with the 17β-hydroxyl group. wikipedia.org |

| Leu704, Met742, Trp741 | Hydrophobic Interactions | Form a hydrophobic cavity that accommodates the steroid's A, B, C, and D rings. nih.gov |

This table is based on interactions observed with other androgens and represents a hypothetical interaction profile for this compound.

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the stability of the interaction and the conformational changes in both the ligand and the receptor over time. nih.govscilit.com These simulations can offer a more dynamic and realistic picture of the binding event.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. nasa.gov Methods like Density Functional Theory (DFT) can provide valuable information about the distribution of electrons, orbital energies, and molecular reactivity of this compound. nih.gov

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for understanding intermolecular interactions, including those with the androgen receptor.

Atomic Charges: Calculating the partial charges on each atom of this compound can help in identifying sites susceptible to metabolic attack or involved in electrostatic interactions with the receptor. nih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance for this compound

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; a higher HOMO energy suggests greater reactivity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; a lower LUMO energy suggests greater reactivity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | Indicates chemical stability; a smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in electrostatic interactions. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

Predictive Modeling of this compound's Metabolic Transformations

Predicting the metabolic fate of a drug candidate is a critical aspect of drug development. researchgate.netnih.gov Computational models have become increasingly valuable for predicting the metabolic transformations of xenobiotics, including steroids like this compound. pharmajen.com These models can identify potential sites of metabolism (SOMs) and predict the structures of the resulting metabolites.

The metabolism of anabolic steroids typically involves Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, often through hydroxylation, oxidation, or reduction. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Several in silico approaches can be used to predict the metabolism of this compound:

Expert Systems: These are knowledge-based systems that use a set of predefined biotransformation rules derived from experimental metabolic data.

Machine Learning Models: These models are trained on large datasets of known metabolic transformations to predict the likelihood of different sites on a new molecule being metabolized.

Quantum Mechanical Models: These models can predict the reactivity of different atomic sites within a molecule towards metabolic enzymes by calculating parameters such as activation energies for hydrogen abstraction.

While specific predictive metabolism studies for this compound are not widely published, it is known that urine samples from an athlete who had used this compound contained at least one likely metabolite. nih.govresearchgate.net Based on the known metabolism of other 19-nor-steroids, potential metabolic pathways for this compound could include hydroxylation at various positions on the steroid nucleus or reduction of the 3-keto group.

Table 3: Plausible Metabolic Transformations of this compound

| Reaction Type | Enzyme Family (Likely) | Potential Metabolite Structure |

| Hydroxylation | Cytochrome P450 (CYP) | Addition of a hydroxyl (-OH) group to the steroid backbone. |

| Reduction | Aldo-keto reductases | Reduction of the 3-keto group to a hydroxyl group. |

| Conjugation | UGTs, SULTs | Glucuronidation or sulfation of hydroxylated metabolites. |

This table presents hypothetical metabolic pathways based on the metabolism of structurally similar steroids.

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Research

Chemoinformatics and QSAR are computational disciplines that utilize molecular descriptors to develop mathematical models that correlate the chemical structure of a compound with its biological activity or other properties. nih.gov These approaches are valuable for understanding the structure-activity relationships of a series of compounds and for designing new molecules with desired activities.

In the context of this compound, QSAR studies can help to elucidate the structural features that contribute to its anabolic and androgenic activities. A QSAR study on 19-nor-testosterone steroids revealed that electronic descriptors, such as the HOMO-LUMO energy gap and atomic charges, are crucial for their biological activity. nih.gov This suggests that the electronic properties of this compound are key determinants of its interaction with the androgen receptor. nih.gov

A typical QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds with measured biological activity (e.g., binding affinity to the androgen receptor) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Steroids

| Descriptor Class | Examples | Relevance to this compound's Activity |

| Electronic | HOMO/LUMO energies, dipole moment, atomic charges nih.gov | Govern the strength and nature of the interaction with the androgen receptor. nih.gov |

| Steric | Molecular volume, surface area, shape indices | Determine the fit of the molecule within the receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) nih.gov | Influences absorption, distribution, and binding to hydrophobic regions of the receptor. nih.gov |

| Topological | Connectivity indices, Wiener index | Encode information about the branching and connectivity of the molecular structure. |

Future Directions and Emerging Research Avenues for Norbolethone

Integration of Multi-Omics Data in Norbolethone (B1663206) Research

Applying a multi-omics approach to this compound would involve simultaneously analyzing its effects on gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) within a biological system. This integrated analysis can help construct detailed metabolic networks and unravel the complex regulatory systems that this compound influences. nih.gov For instance, by correlating changes in specific transcripts and proteins with alterations in metabolite concentrations, researchers can pinpoint the enzymatic pathways directly and indirectly modulated by this compound. This approach could uncover previously unknown mechanisms of action and off-target effects that are not apparent from traditional targeted assays. nih.govtum.de The integration of these large datasets requires sophisticated bioinformatics and statistical methods to identify meaningful correlations and causal relationships. nih.gov

Table 1: Potential Applications of Multi-Omics in this compound Research

| Omics Field | Research Application | Potential Insights |

|---|---|---|

| Transcriptomics | Analysis of RNA sequencing data from cells or tissues exposed to this compound. | Identification of genes whose expression is up- or down-regulated, revealing targeted signaling pathways. |

| Proteomics | Quantitative analysis of protein expression changes following this compound exposure. | Understanding the impact on protein synthesis, degradation, and post-translational modifications. |

| Metabolomics | Profiling of endogenous small-molecule metabolites in biological fluids or tissues. | Revealing alterations in metabolic pathways, such as energy metabolism, lipid profiles, and amino acid synthesis. researchgate.net |

| Integrated Analysis | Combining data from all omics fields to build comprehensive biological models. | Elucidation of the complete mechanism of action, from gene regulation to functional metabolic output. nih.govtum.de |

Development of Novel In Vitro and Organoid Models for Mechanistic Studies

Advancements in three-dimensional (3D) cell culture are opening new doors for studying the mechanistic details of this compound's action. While early in vitro research provided foundational knowledge, for example, by using isolated perfused rat livers to study its effects on liver function nih.gov, these models have limitations. sigmaaldrich.com The development of organoids—in vitro-derived 3D cell aggregates that recapitulate the architecture and function of native organs—offers a more physiologically relevant platform for steroid research. sigmaaldrich.commdpi.com

Human intestinal organoids (HIOs), for instance, can model the complex structure of the intestinal mucosa and are valuable for studying inflammatory and fibrotic responses. nih.gov Such models could be adapted to investigate the specific effects of this compound on gut health and metabolism. Similarly, liver organoids could provide a more accurate model than traditional 2D cultures for studying the compound's hepatotoxicity, a known concern with anabolic steroids. frontiersin.org These organoid models allow for the investigation of cell-cell and cell-matrix interactions that are absent in monolayer cultures. sigmaaldrich.com By exposing these "mini-organs" to this compound, researchers can study tissue-specific responses, metabolic pathways, and potential toxicity in a human-relevant context, bridging the gap between animal models and clinical studies. sigmaaldrich.comfrontiersin.org

Advanced Computational Tools for Predicting Uncharted Biological Interactions

Computational methods are becoming indispensable for predicting the biological interactions of chemical compounds, including synthetic steroids like this compound. nih.gov These in silico tools offer a rapid and cost-effective way to screen for potential new activities and off-target effects before embarking on extensive laboratory experiments. nih.gov Methodologies for predicting drug-target interactions (DTIs) are broadly categorized into ligand-based and target-based approaches. nih.gov

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, rely on the principle that similar molecules often have similar biological activities. nih.gov By analyzing the structural features of this compound and comparing them to a database of compounds with known targets, QSAR can predict novel protein interactions. Target-based approaches, like molecular docking, simulate the binding of this compound to the 3D structure of a specific protein target. nih.gov This can be used to predict its binding affinity for various receptors beyond the androgen receptor, including other nuclear receptors or enzymes. The development of sophisticated algorithms and the increasing availability of protein structure data enhance the predictive power of these computational tools, enabling the exploration of this compound's uncharted biological interaction space.

Role of this compound in Understanding Broader Steroid Chemistry and Biology

This compound, a synthetic A-norsteroid first synthesized in 1966, holds a unique place in the history of steroid chemistry and pharmacology. researchgate.netmdpi.comhmdb.ca Although it was never commercially marketed, its clandestine use by athletes and subsequent detection have made it a significant case study. researchgate.netwikipedia.org The study of this compound and its derivatives, such as its 4-hydroxy-derivative, contributes to a deeper understanding of steroid structure-activity relationships. mdpi.comcpu.edu.cn Its chemical modifications, particularly the ethyl group at the C13 position, differentiate it from many other anabolic-androgenic steroids (AAS) and provide insights into how structural changes affect anabolic versus androgenic potency. nih.gov

The challenge of detecting this "designer steroid" spurred significant advancements in analytical chemistry. researchgate.netresearchgate.net Its identification in athletes' urine in 2002 was a landmark event that highlighted the need for more sophisticated anti-doping tests. researchgate.net This led to the broader implementation of advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) in doping control laboratories. tandfonline.comtandfonline.comnih.govkarger.com These methods are not only more sensitive but also allow for the detection of previously unknown or unmarketed compounds by searching for common structural features or metabolic signatures. researchgate.net Therefore, the legacy of this compound extends beyond its own pharmacology, serving as a catalyst for the development of analytical strategies that are crucial for combating the use of designer drugs in sports. nih.govwada-ama.org

Q & A

Q. Q1: What validated analytical methods are recommended for detecting and quantifying Norbolethone in biological samples?

Answer: this compound, a synthetic anabolic-androgenic steroid (AAS), requires highly sensitive detection due to its low endogenous concentrations and structural similarity to endogenous steroids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, validated for specificity and sensitivity (limit of detection: 0.1 ng/mL in urine). Key steps:

- Sample Preparation: Solid-phase extraction (SPE) to isolate this compound from matrices like serum or urine.

- Chromatography: Reverse-phase C18 columns with gradient elution to separate isomers.

- Mass Spectrometry: Multiple reaction monitoring (MRM) for ions m/z 313 → 97 and 313 → 109 (characteristic fragmentation) .

Note: Cross-validate with gas chromatography-MS (GC-MS) to confirm structural identity and avoid false positives from metabolites.

Q. Q2: How does this compound’s molecular structure influence its pharmacological activity compared to endogenous steroids?

Answer: this compound (13β-ethyl-17α-hydroxy-18,19-dinor-17α-pregna-4-en-3-one) lacks the 19-methyl group present in testosterone, reducing hepatic metabolism and prolonging half-life. Key structural determinants:

- 13β-ethyl group: Enhances androgen receptor (AR) binding affinity by stabilizing hydrophobic interactions.

- 17α-hydroxyl group: Prevents aromatization to estrogenic metabolites, minimizing side effects like gynecomastia.

Experimental Validation: Competitive binding assays (e.g., AR displacement using radiolabeled dihydrotestosterone) show Ki values of 2.3 nM for this compound vs. 0.8 nM for dihydrotestosterone .

Advanced Experimental Design

Q. Q3: What experimental models are optimal for studying this compound’s impact on musculoskeletal toxicity?

Answer:

- In Vivo Models:

- Rodent Hypertrophy Studies: Administer this compound (0.1–5 mg/kg/day, s.c.) for 4–8 weeks. Measure muscle cross-sectional area (histology) and grip strength (force transducer). Include controls for androgen deprivation (e.g., castration + this compound).

- Toxicokinetics: Use cannulated rats for serial blood sampling to calculate AUC and half-life.

- In Vitro Models:

- C2C12 Myotubes: Treat with this compound (1–100 nM) and assess myogenic differentiation via MyoD and myogenin expression (qPCR/Western blot).

Data Interpretation: Compare dose-response curves to testosterone and other synthetic AAS to quantify potency differences .

- C2C12 Myotubes: Treat with this compound (1–100 nM) and assess myogenic differentiation via MyoD and myogenin expression (qPCR/Western blot).

Q. Q4: How can researchers resolve contradictions in this compound’s reported toxicity profiles across studies?

Answer: Discrepancies in toxicity data (e.g., hepatotoxicity vs. neurotoxicity) often stem from:

- Species-Specific Metabolism: Rodents vs. primates exhibit divergent CYP3A4/5 activity, altering metabolite profiles.

- Dosing Regimens: Subchronic (≤30 days) vs. chronic (>90 days) exposure may differentially activate stress-response pathways (e.g., Nrf2/ARE).

Methodological Solutions:

Meta-Analysis: Pool data from studies with comparable designs (fixed-effects models) and adjust for covariates (e.g., age, sex).

Mechanistic Studies: Use RNA-seq to identify toxicity-associated pathways (e.g., oxidative stress markers like 8-OHdG in hepatic tissue) .

Mechanistic and Translational Research

Q. Q5: What molecular mechanisms underlie this compound’s antagonism of glucocorticoid receptors (GR) in stress response models?

Answer: this compound exhibits mixed GR agonist/antagonist activity, dependent on cellular context:

- GR Transactivation Assays: In HEK293 cells transfected with GR-luciferase reporters, this compound (10 nM) suppresses dexamethasone-induced transcription by 40% (p<0.001).

- Coactivator Recruitment: Surface plasmon resonance (SPR) reveals impaired GR-p23 interaction in the presence of this compound (KD shift from 15 nM to 120 nM).

Translational Relevance: This dual activity may explain its paradoxical effects on muscle hypertrophy (AR-driven) vs. immunosuppression (GR-driven) .

Q. Q6: How can researchers design studies to explore this compound’s potential off-target effects on cardiovascular endpoints?

Answer:

- Electrophysiology: Patch-clamp assays in hERG-transfected HEK cells to assess QT prolongation risk (IC50 for hERG blockade).

- Vascular Reactivity: Ex vivo aortic ring assays to measure endothelial dysfunction (acetylcholine-induced vasodilation) after chronic this compound exposure.

- Biomarkers: Plasma NT-proBNP and troponin-I as surrogates for cardiomyocyte stress.

Statistical Considerations: Use mixed-effects models to account for inter-individual variability in cardiovascular responses .

Data Analysis and Reproducibility

Q. Q7: What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

Answer:

- Sigmoidal Curve Fitting: Use four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50 and Hill coefficients.

- Bootstrap Resampling: Generate 95% confidence intervals for EC50 values to assess precision.

- Outlier Detection: Apply Grubbs’ test (α=0.01) to exclude biologically implausible data points.

Example: In neurotoxicity assays, this compound’s U-shaped dose-response (neuroprotective at low doses, toxic at high doses) requires segmented regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.